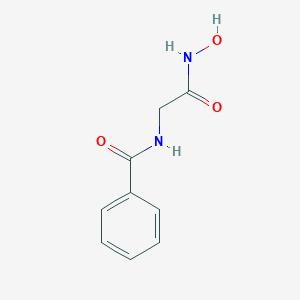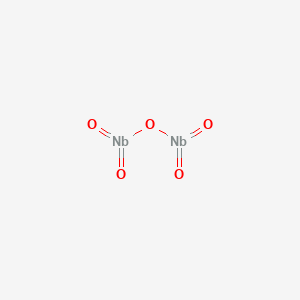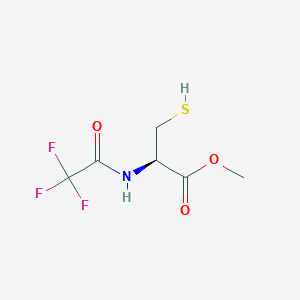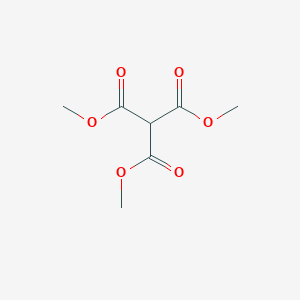
5-Fluoro-1,3-dihydrobenzoimidazol-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one derivatives has been explored through various methodologies. One notable approach involves the use of gallium(III) triflate as a catalyst for the one-pot synthesis of fluorinated benzimidazolines under mild conditions, highlighting the efficiency and high yields of the process (Prakash et al., 2007). This method emphasizes the role of fluorine atoms in directing the formation of five-membered heterocycles.
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one derivatives has been elucidated through various spectroscopic techniques. For instance, the crystal structure and spectral identification of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, a related compound, were determined using IR, 1H NMR, and EI mass spectral analysis, along with X-ray crystallography (Özbey et al., 2004).
Chemical Reactions and Properties
5-Fluoro-1,3-dihydrobenzoimidazol-2-one derivatives engage in various chemical reactions, offering a spectrum of biological activities. For example, the synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles have shown significant antimicrobial activities against several strains, including Saccharomyces cerevisiae, MRSA, and Bacillus proteus. These compounds can intercalate into DNA, potentially blocking DNA replication and exerting antimicrobial effects (Fang et al., 2016).
Physical Properties Analysis
The physical properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one and its derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific studies on these aspects were not identified in the current literature search, these properties typically depend on the molecular structure and substituents present in the derivatives.
Chemical Properties Analysis
The chemical properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one derivatives, including their reactivity with other chemical agents, stability under different conditions, and potential for undergoing various chemical transformations, play a significant role in their application in medicinal chemistry and material science. The ability of these compounds to undergo condensation-cyclization reactions under the influence of gallium(III) triflate illustrates their versatile chemical nature (Prakash et al., 2007).
Applications De Recherche Scientifique
Cancer Treatment
- Field : Medical Science
- Application : Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are widely used in cancer treatment . They are used to treat more than 2 million cancer patients each year .
- Methods : The methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . RNA and DNA substituted with fluorinated pyrimidines are prepared for biophysical and mechanistic studies .
- Results : New insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies . Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .
Fluorinated Imidazoles and Benzimidazoles
- Field : Organic Chemistry
- Application : Fluorinated imidazoles and benzimidazoles are used in the preparation of various fluoro-functionalized compounds . These compounds are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals .
- Methods : Synthetic approaches towards the preparation of these compounds are discussed in the literature . The strength of the C–F bond and the relatively small size of fluorine relative to other potential substituents play a crucial role .
- Results : The effects of fluorine on the biological activities of drug-like molecules result, in part, from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation .
Synthesis of Functional Molecules
- Field : Organic Chemistry
- Application : Substituted imidazoles are key components to functional molecules that are used in a variety of everyday applications .
- Methods : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
- Results : The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Stage II Prostate Cancer Treatment
- Field : Medical Science
- Application : Certain compounds structurally similar to “5-Fluoro-1,3-dihydrobenzoimidazol-2-one” might be used in the treatment of Stage II Prostate Cancer .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
5-fluoro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRTZDURJKZGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438115 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,3-dihydrobenzoimidazol-2-one | |
CAS RN |
1544-75-8 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)











